Regiochemical Determinant of FLT3 Kinase Inhibitor Pharmacophore Accessibility
The 3-hydroxymethyl substituent of (5-(tert-Butyl)isoxazol-3-yl)methanol provides a direct synthetic handle for generating the N-(5-tert-butylisoxazol-3-yl)-urea/amide linkage that constitutes the core pharmacophore of multiple potent FLT3 inhibitors. The clinical-stage inhibitor AC220 (Quizartinib) demonstrates FLT3-ITD IC₅₀ = 1.1 ± 0.1 nM and FLT3-WT IC₅₀ = 4.2 ± 0.3 nM when incorporating this exact scaffold [1]. The regioisomer (3-(tert-butyl)isoxazol-5-yl)methanol (CAS 78934-73-3) would, upon analogous derivatization, generate a 5-urea/amide isoxazole linkage with a different spatial trajectory, placing the tert-butyl group at the 3-position rather than the 5-position, which is incompatible with the hydrophobic pocket interactions established in the AC220 co-crystal structure [2].
| Evidence Dimension | Regiochemical accessibility to FLT3 urea/amide pharmacophore |
|---|---|
| Target Compound Data | Hydroxymethyl at 3-position → direct conversion to 3-amino/urea FLT3 pharmacophore; scaffold present in AC220 (FLT3-ITD IC₅₀ = 1.1 nM) |
| Comparator Or Baseline | (3-(tert-Butyl)isoxazol-5-yl)methanol (CAS 78934-73-3): Hydroxymethyl at 5-position → generates 5-amino/urea linkage; no literature precedent for FLT3 inhibitor activity with this substitution pattern |
| Quantified Difference | Scaffold enables sub-nanomolar FLT3 inhibition (IC₅₀ = 1.1 nM for AC220); regioisomer scaffold lacks documented FLT3 activity |
| Conditions | Biochemical kinase inhibition assay; AC220 co-crystal structure with FLT3 |
Why This Matters
Procuring the incorrect regioisomer would produce derivatives with a different pharmacophore geometry, likely abolishing FLT3 inhibitory activity and requiring complete SAR re-optimization.
- [1] Chao Q, Sprankle KG, Grotzfeld RM, et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. J Med Chem. 2009;52(23):7808-7816. FLT3-ITD IC₅₀ = 1.1 ± 0.1 nM; FLT3-WT IC₅₀ = 4.2 ± 0.3 nM. View Source
- [2] Zhang G, et al. Discovery of small molecule FLT3 inhibitors that are able to overcome drug-resistant mutations. Bioorg Med Chem Lett. 2020. Compound 4d: FLT3-ITD IC₅₀ = 0.072 nM; FLT3-ITD/F691L IC₅₀ = 5.86 nM; FLT3-ITD/D835Y IC₅₀ = 3.48 nM. View Source
